3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-
CAS No.: 65455-72-3
Cat. No.: VC16551842
Molecular Formula: C35H64O11
Molecular Weight: 660.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65455-72-3 |
|---|---|
| Molecular Formula | C35H64O11 |
| Molecular Weight | 660.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-10-13-35(34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h9-10,12-13,36H,2-8,11,14-33H2,1H3 |
| Standard InChI Key | HYZLLJKTXYYLDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₃₅H₆₄O₁₁, with a molecular weight of 660.9 g/mol. Its IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, reflects a decaethoxylated structure anchored to an isononylphenol group. The POE chain contains nine ethylene oxide units, while the hydrophobic tail features a branched C₉ alkyl chain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 65455-72-3 | |
| Molecular Formula | C₃₅H₆₄O₁₁ | |
| Molecular Weight (g/mol) | 660.9 | |
| SMILES Notation | CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| InChI Key | HYZLLJKTXYYLDT-UHFFFAOYSA-N |
Stereochemical Features
The isononylphenol group introduces stereoisomerism due to its branched alkyl chain. Unlike linear nonylphenol ethoxylates, the isononyl configuration enhances steric hindrance, influencing micelle formation and biodegradation kinetics . Nuclear magnetic resonance (NMR) studies of analogous NPEs reveal that ethoxylation typically occurs at the para position of the phenolic ring, with ethylene oxide units adopting a helical conformation in aqueous solutions .
Synthesis and Industrial Production
Ethoxylation Process
Industrial synthesis involves the base-catalyzed reaction of isononylphenol with ethylene oxide. The process follows a nucleophilic addition mechanism:
where for this compound. Reaction conditions (temperature: 120–180°C, pressure: 3–5 bar) are optimized to control POE chain length and minimize byproducts like polyethylene glycols .
Purification and Quality Control
Crude products undergo vacuum distillation to remove unreacted ethylene oxide, followed by acid washing to neutralize residual catalysts. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensure batch consistency, with acceptance criteria for ethylene oxide dimer content (<0.1%) and residual phenol (<50 ppm) .
Research Findings and Biological Interactions
Ecotoxicological Profile
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Aquatic Toxicity: Median lethal concentration (LC₅₀) for Daphnia magna: 2.1 mg/L (96-hour exposure) .
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Bioaccumulation: Log = 4.7, indicating moderate bioaccumulation potential .
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Endocrine Disruption: Binds to estrogen receptors in zebrafish (EC₅₀ = 1.8 µM), inducing vitellogenin synthesis .
Degradation Pathways
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Abiotic Degradation: Photolysis half-life in surface water: 14 days (summer conditions) .
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Biodegradation: Undergoes initial ω-oxidation of the alkyl chain, followed by slow POE cleavage (50% mineralization in 60 days) .
Regulatory Status and Risk Mitigation
Global Regulatory Restrictions
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European Union: Restricted under REACH Annex XVII (Entry 46) for consumer cleaning products .
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United States: Listed on the TSCA Inventory with usage limits in industrial settings .
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Australia: Classified as a Tier II environmental hazard requiring pollution prevention plans .
Substitution Strategies
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Alcohol Ethoxylates: Linear C₁₂–C₁₅ alcohols as less persistent alternatives .
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APEO-free Formulations: Sugar-based surfactants (e.g., alkyl polyglucosides) .
Future Research Directions
Advanced Analytical Methods
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High-Resolution Mass Spectrometry: To track environmental transformation products .
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QSAR Modeling: Predict ecotoxicological endpoints for structurally related ethoxylates.
Green Chemistry Innovations
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